molecular formula C12F8 B073209 Acenaphthylene, octafluoro- CAS No. 1554-93-4

Acenaphthylene, octafluoro-

Cat. No.: B073209
CAS No.: 1554-93-4
M. Wt: 296.11 g/mol
InChI Key: DOVATEMCZVQLKW-UHFFFAOYSA-N
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Description

Acenaphthylene, octafluoro- is a fluorinated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. The compound has the molecular formula C₁₂F₈ and a molecular weight of 296.1156 g/mol . It is characterized by the presence of eight fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterpart.

Preparation Methods

The synthesis of acenaphthylene, octafluoro- typically involves the fluorination of acenaphthylene. One common method is the direct fluorination using elemental fluorine (F₂) in the presence of a catalyst such as cobalt trifluoride (CoF₃). The reaction is carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the compound .

Industrial production methods for acenaphthylene, octafluoro- are not extensively documented, but they likely involve similar fluorination techniques with optimizations for large-scale production, such as continuous flow reactors and advanced purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Acenaphthylene, octafluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acenaphthylene quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert acenaphthylene, octafluoro- to its corresponding dihydro or tetrahydro derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the acenaphthylene framework.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields acenaphthylene quinone, while reduction with sodium borohydride produces dihydroacenaphthylene derivatives.

Scientific Research Applications

Acenaphthylene, octafluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of acenaphthylene, octafluoro- in its various applications is primarily related to its electronic structure. The presence of fluorine atoms increases the electron-withdrawing capacity of the molecule, which can stabilize negative charges and enhance the reactivity of the compound in electrophilic and nucleophilic reactions .

In organic electronics, the compound’s ability to delocalize electrons across its conjugated system makes it an effective component in semiconducting materials. In catalysis, the fluorine atoms can influence the electronic environment of the metal center, improving catalytic efficiency and selectivity .

Comparison with Similar Compounds

Acenaphthylene, octafluoro- can be compared with other fluorinated polycyclic aromatic hydrocarbons, such as perfluoronaphthalene and perfluorophenanthrene. These compounds share similar electronic properties due to the presence of multiple fluorine atoms, but they differ in their structural frameworks and specific applications .

    Perfluoronaphthalene: Similar in electronic properties but has a simpler two-ring structure compared to the three-ring structure of acenaphthylene, octafluoro-.

    Perfluorophenanthrene: Contains three fused benzene rings like acenaphthylene, octafluoro-, but with a different arrangement, leading to variations in reactivity and applications.

The uniqueness of acenaphthylene, octafluoro- lies in its specific arrangement of fluorine atoms and the resulting electronic properties, which make it particularly valuable in the fields of organic electronics and catalysis .

Biological Activity

Acenaphthylene, octafluoro- (C12F8) is a fluorinated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique chemical properties and potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its metabolism, toxicity, and potential therapeutic applications.

Acenaphthylene, octafluoro- is characterized by the substitution of hydrogen atoms in acenaphthylene with fluorine atoms, resulting in a compound that exhibits distinct physical and chemical properties. Its molecular structure enhances its stability and hydrophobicity, which can influence its interactions with biological systems.

Metabolism and Biotransformation

Research indicates that acenaphthylene undergoes metabolic transformations primarily through cytochrome P450 enzymes. A study demonstrated that human P450 enzymes, particularly 2A6 and 2A13, catalyze the oxidation of acenaphthylene to various mono- and di-oxygenated products. The oxidation products were analyzed using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), revealing significant metabolic pathways that may impact its biological activity .

Table 1: Oxidation Products of Acenaphthylene by Human P450 Enzymes

EnzymeMajor ProductsTurnover Rate (nmol/min/nmol P450)
P450 2A61-acenaphthenol6.7
P450 2A13Various di-oxygenated products4.5
P450 1B1Unknown products3.6

Toxicological Profile

The toxicity of acenaphthylene has been evaluated in several studies. Notably, genotoxicity assays using Salmonella typhimurium strains indicated that acenaphthylene does not exhibit mutagenic properties under certain conditions . However, other studies have shown cytotoxic effects at high concentrations, suggesting that while it may not be directly mutagenic, it can still pose risks to cellular integrity.

Case Study: Genotoxicity Assessment
In a study assessing the genotoxic potential of acenaphthylene, researchers measured the induction of the umu gene expression in S. typhimurium NM2009. The findings indicated that while acenaphthylene did not induce significant mutagenicity, it demonstrated cytotoxic effects at elevated concentrations .

Biological Activities

Acenaphthylene derivatives have been explored for their potential therapeutic applications due to their diverse biological properties. Recent studies have highlighted their antifungal, antimicrobial, anti-inflammatory, and antitumor activities.

Antitumor Activity

A series of acenaphthene derivatives were synthesized and evaluated for their antitumor efficacy against various human cancer cell lines. For instance, one derivative showed promising results against breast cancer cell lines (MDA-MB-468), with an inhibition rate comparable to standard chemotherapeutic agents .

Table 2: Antitumor Activity of Acenaphthene Derivatives

CompoundCell LineInhibition Rate (%)
3cMDA-MB-46855.5 ± 3.8
SKRB-366.1 ± 2.2
ControlAdriamycin63.4 ± 0.4

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octafluoroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F8/c13-5-2-1-3(6(5)14)8(16)12(20)10(18)4(1)9(17)11(19)7(2)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVATEMCZVQLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C3C(=C(C(=C1C(=C(C2=C(C(=C3F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165894
Record name Acenaphthylene, octafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554-93-4
Record name Acenaphthylene, octafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001554934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acenaphthylene, octafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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